2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
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Overview
Description
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. Its unique structure, featuring multiple pyrazole rings and a bromine substituent, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide typically involves the following steps:
Formation of 4-bromo-3-methyl-1H-pyrazole: This can be achieved by bromination of 3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Alkylation of 1,5-dimethyl-1H-pyrazole: The next step involves the alkylation of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent such as methyl iodide or methyl bromide in the presence of a base like potassium carbonate or sodium hydride.
Coupling Reaction: The final step is the coupling of the two pyrazole derivatives. This can be done using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has potential applications as a ligand for studying enzyme interactions and receptor binding. Its pyrazole rings can interact with biological macromolecules, providing insights into their function and structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for the design of molecules with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s pyrazole rings can form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
- 2-(4-fluoro-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
- 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
Uniqueness
The uniqueness of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide lies in its bromine substituent. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological activities.
Properties
Molecular Formula |
C13H18BrN5O |
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Molecular Weight |
340.22 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C13H18BrN5O/c1-9-12(14)7-19(16-9)8-13(20)17(3)6-11-5-15-18(4)10(11)2/h5,7H,6,8H2,1-4H3 |
InChI Key |
ADZIMBCPXHJQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)CN2C=C(C(=N2)C)Br |
Origin of Product |
United States |
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